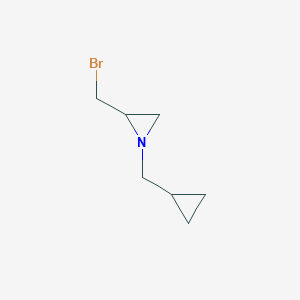

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

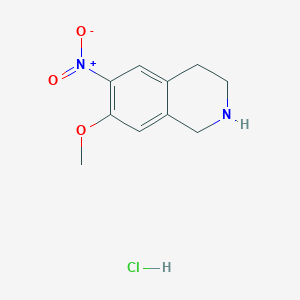

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is a chemical compound with the CAS Number: 1909309-72-3 . It has a molecular weight of 190.08 .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, which is similar to the structure of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is 1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 .Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction stands out as an efficient method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component. However, it has faced challenges due to its inherent complexity. Researchers have made significant progress in overcoming these obstacles, leading to improved reaction protocols .

Enantioselective Synthesis of 2-Azetines

In 2019, Doyle and colleagues reported a novel strategy for enantioselective synthesis of 2-azetines. They achieved this through [3+1]-cycloadditions between imido-sulfur ylides and enoldiazoacetates under copper catalysis, using a chiral sabox ligand. This approach provides a powerful tool for accessing these intriguing heterocycles .

Polyamine Synthesis

Aziridines and azetidines serve as building blocks for polyamines. Recent advances in polymerization methods have enabled the production of polyamines with varying structures (branched vs. linear) from these cyclic compounds. Understanding these routes contributes to the development of functional materials and bioactive molecules .

Mecanismo De Acción

Target of Action

The primary targets of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine are likely to be involved in the polymerization processes . Aziridines, including this compound, are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization .

Mode of Action

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the aziridine ring, leading to the formation of polyamines with various structures .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the production of polyamines . Polyamines are crucial for various biological processes, including cell growth and differentiation . The resulting polymers from the ring-opening polymerization of aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Result of Action

The molecular and cellular effects of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine’s action are primarily related to its role in the production of polyamines . These polyamines can influence various cellular processes, potentially leading to changes in cell growth and differentiation .

Propiedades

IUPAC Name |

2-(bromomethyl)-1-(cyclopropylmethyl)aziridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRZHDGBPSPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC2CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2429629.png)

![4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429638.png)

![N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2429640.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429643.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2429645.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2429648.png)

![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid](/img/structure/B2429649.png)